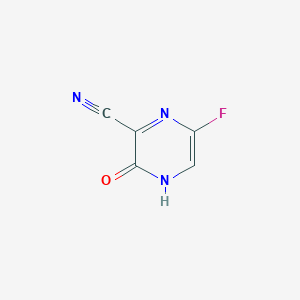

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZHACRGZWYTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232602 | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-31-8 | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS number

An In-Depth Technical Guide to 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical intermediate in modern antiviral drug development. Primarily known for its role as a direct precursor to the broad-spectrum antiviral agent Favipiravir, this pyrazine derivative is of significant interest to researchers in medicinal chemistry and process development. This document elucidates the compound's fundamental physicochemical properties, explores various synthetic pathways from classical multi-step routes to modern, efficient protocols, and details its critical application in the synthesis of viral RNA-dependent RNA polymerase (RdRp) inhibitors. Detailed experimental methodologies, comparative data, and mechanistic visualizations are provided to serve as a vital resource for scientists and professionals in the pharmaceutical industry.

Introduction and Strategic Importance

This compound (also known as 6-Fluoro-3-hydroxypyrazine-2-carbonitrile) is a heterocyclic compound whose significance is almost exclusively linked to its role as a key intermediate in the manufacturing of Favipiravir (T-705).[1] Favipiravir is a potent antiviral drug approved in Japan for treating influenza and has been investigated for activity against a wide range of other RNA viruses, including Ebola, Lassa virus, and SARS-CoV-2.[1][2] The pyrazine core is a well-established pharmacophore, and the specific arrangement of the fluoro, oxo, and carbonitrile groups on this molecule makes it an ideal building block for accessing the final active pharmaceutical ingredient (API).[3] Understanding the synthesis and handling of this intermediate is therefore crucial for the scalable and economical production of Favipiravir.

Physicochemical Properties

The fundamental properties of this compound are essential for its handling, reaction optimization, and purification. The compound exists in tautomeric equilibrium between its oxo (lactam) and hydroxy (lactim) forms, with the latter often named 6-fluoro-3-hydroxypyrazine-2-carbonitrile.

| Property | Value | Source |

| CAS Number | 356783-31-8 | [1] |

| Molecular Formula | C₅H₂FN₃O | [1] |

| Molecular Weight | 139.09 g/mol | [1] |

| Synonyms | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile; 6-Fluoro-3-hydroxypyrazine-2-carbonitrile | [1] |

| InChIKey | LJZHACRGZWYTAX-UHFFFAOYSA-N | [1] |

| Appearance | Varies; typically a solid | N/A |

For purification and improved handling, this intermediate is often converted into a salt. Common salt forms include:

-

Dibutylamine salt: CAS Number 1137606-76-8[7]

The formation of these salts is a key strategy in purification protocols, allowing for the isolation of a stable, crystalline solid from reaction mixtures, which can then be treated with acid to regenerate the pure freebase intermediate.[8][9]

Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical step in the overall production of Favipiravir. Various routes have been developed, ranging from lengthy, classical methods to more streamlined, industrially viable processes. The choice of pathway often involves a trade-off between the cost of starting materials, reaction efficiency, scalability, and environmental impact.

Classical Multi-Step Synthesis

Early synthetic routes often involved more than six steps and suffered from low overall yields.[10] A representative classical pathway starts from 3-aminopyrazine-2-carboxylic acid, involving esterification, bromination, and subsequent functional group manipulations.[11] These methods, while foundational, are often hampered by the use of expensive catalysts and challenging reaction conditions, resulting in overall yields sometimes below 20%.[11][12]

Efficient Halogen-Exchange Route

A more contemporary and industrially scalable approach begins with 3,6-dichloropyrazine-2-carbonitrile. This method offers a more direct path to the fluorinated target.

Causality Behind Experimental Choices:

-

Starting Material: 3,6-dichloropyrazine-2-carbonitrile is an accessible starting material.

-

Halogen Exchange (Halex) Reaction: The key step is a nucleophilic aromatic substitution to replace one of the chloro groups with a fluoro group. Potassium fluoride (KF) is a common and cost-effective fluorine source.

-

Phase Transfer Catalyst: To facilitate the reaction between the solid KF and the organic substrate, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is employed.[8][9] This catalyst carries the fluoride anion into the organic phase where the reaction occurs.

-

Selective Hydrolysis: The remaining chloro group is then selectively hydrolyzed to the desired oxo group.

The overall workflow is visualized below.

Caption: Efficient Halogen-Exchange Synthetic Workflow.

This route provides a significant improvement in overall yield, often achieving 65% over four steps.[8]

Role in Drug Discovery: The Favipiravir Connection

The primary application of this compound is as the penultimate intermediate in the synthesis of Favipiravir. The conversion is a straightforward hydrolysis of the carbonitrile group (-C≡N) to a primary carboxamide (-C(=O)NH₂).

Conversion to Favipiravir

This hydrolysis can be achieved under either acidic or basic conditions, often using hydrogen peroxide with a base. This transformation completes the synthesis of the Favipiravir API.

Mechanism of Action of the Final Product (Favipiravir)

To appreciate the importance of the intermediate, it is crucial to understand the mechanism of the final drug. Favipiravir is a prodrug; it must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2]

-

Intracellular Phosphoribosylation: Host cell enzymes convert Favipiravir into favipiravir-ribofuranosyl-5'-monophosphate (RMP), then diphosphate (RDP), and finally the active triphosphate (RTP).

-

RdRp Inhibition: Favipiravir-RTP acts as a nucleoside analogue, recognized by the viral RNA-dependent RNA polymerase (RdRp) enzyme.[1] It is incorporated into the growing viral RNA strand, where it prevents further chain elongation, thus terminating viral replication. This selective inhibition of the viral polymerase is the basis of its antiviral activity.[2]

The pathway from the key intermediate to the active antiviral agent is illustrated below.

Caption: From Intermediate to Active Antiviral Agent.

Experimental Protocol: Efficient Synthesis via Halogen-Exchange

This protocol is a representative synthesis based on modern, efficient methodologies.[8][9]

Objective: To synthesize this compound from 3,6-dichloropyrazine-2-carbonitrile.

Materials:

-

3,6-dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (spray-dried)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen Peroxide

-

Dicyclohexylamine

-

Hydrochloric Acid

-

Ethyl Acetate

-

Deionized Water

Procedure:

Step 1: Fluorination (Halogen-Exchange)

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

-

Add toluene and DMSO as the solvent system.

-

Heat the reaction mixture to reflux (approx. 120 °C) and monitor the reaction progress by HPLC or TLC.

-

Upon completion (typically 8-12 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts. Wash the filter cake with toluene.

-

Combine the organic filtrates and wash with water to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 3-chloro-6-fluoropyrazine-2-carbonitrile.

Step 2: Selective Hydrolysis

-

Dissolve the crude intermediate from Step 1 in a suitable solvent.

-

Add hydrogen peroxide and a base (e.g., sodium carbonate) and stir at a controlled temperature.

-

Monitor the reaction until the starting material is consumed.

-

Quench the reaction carefully and acidify the mixture to precipitate the crude product.

Step 3: Purification via Salt Formation

-

Dissolve the crude this compound in a suitable solvent like ethyl acetate.

-

Slowly add dicyclohexylamine (1.0 eq) with stirring.

-

The dicyclohexylamine salt will precipitate as a crystalline solid. Stir for 1-2 hours to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum. This step effectively removes many impurities.

Step 4: Regeneration of Pure Intermediate

-

Suspend the purified dicyclohexylamine salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Acidify the mixture with hydrochloric acid until the pH is ~2.

-

Separate the organic layer, which now contains the pure freebase intermediate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure this compound.

Validation: The purity of the final product should be assessed by validated analytical HPLC methods, and its identity confirmed using NMR and Mass Spectrometry.[8]

Conclusion

This compound stands as a testament to the enabling power of chemical synthesis in the development of life-saving medicines. While it possesses no intrinsic therapeutic activity, its role as the immediate precursor to Favipiravir makes it a compound of high strategic value. The evolution of its synthesis from low-yield classical methods to efficient, scalable industrial processes highlights key advances in synthetic organic chemistry, including the application of phase transfer catalysis and robust purification strategies. For researchers and drug development professionals, a thorough understanding of this intermediate provides a critical foundation for the continued production and potential future development of broad-spectrum antiviral agents.

References

-

Wikipedia. Favipiravir. [Link]

-

Royal Society of Chemistry. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry. [Link]

-

Asian Journal of Chemistry. An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. [Link]

-

Nature. Scalable synthesis of favipiravir via conventional and continuous flow chemistry. [Link]

-

National Center for Biotechnology Information. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. [Link]

-

Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. [Link]

-

National Center for Biotechnology Information. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

-

ResearchGate. (PDF) Greener approach toward one pot route to pyrazine synthesis. [Link]

-

Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

-

ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [Link]

-

PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

-

Pharmaffiliates. CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. [Link]

-

PubChem. 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Favipiravir - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound compound with dicyclohexylamine (1:1) | 1137606-74-6 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound compound with dicyclohexylamine (1:1)-India Fine Chemicals [indiafinechemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir. Understanding these properties is paramount for process optimization, quality control, and the successful development of scalable synthetic routes.

Compound Identity and Significance

This compound, identified by the CAS number 356783-31-8, is a critical building block in the production of Favipiravir (also known as T-705 or Avigan)[1][2][3][4]. Favipiravir is an inhibitor of RNA-dependent RNA polymerase (RdRp), exhibiting activity against a wide range of RNA viruses[5]. The journey from this intermediate to the final active pharmaceutical ingredient (API) involves a controlled hydrolysis of the nitrile group to a carboxamide.

The molecular structure of this compound, with its pyrazine core, fluorine substituent, and nitrile functional group, dictates its reactivity and physical behavior. A thorough characterization of this intermediate is essential for ensuring the purity and yield of the final drug product.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 356783-31-8 |

| Molecular Formula | C₅H₂FN₃O[5][6] |

| Molecular Weight | 139.09 g/mol [5][6] |

| Canonical SMILES | C1=C(N=C(C(=O)N1)C#N)F |

| InChI Key | LJZHACRGZWYTAX-UHFFFAOYSA-N[5] |

Physicochemical Properties: A Detailed Analysis

Precise physicochemical data for this compound is not extensively reported in publicly available literature, as it is primarily an internal intermediate. However, based on its structure and the nature of similar compounds, we can infer and outline the methodologies for determining its key properties.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like this intermediate, a sharp melting range is expected. Impurities will typically lead to a depression and broadening of the melting point.

Expected Range: Crystalline organic molecules of this size and complexity often exhibit melting points in the range of 150-250 °C.

Solubility Profile

The solubility of this intermediate in various solvents is a crucial parameter for its synthesis, purification, and handling.

Expected Solubility:

-

Water: Likely to have low to moderate solubility in water due to the polar functional groups (oxo, nitrile, and the pyrazine nitrogens) capable of hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble in these solvents, which are commonly used in its synthesis[7].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility.

Acidity (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values. The pyrazine ring system and the N-H proton contribute to its acidic/basic character. The N-H proton adjacent to the carbonyl group is expected to be weakly acidic.

Predicted pKa: The pKa of the N-H proton is likely to be in the range of 8-10, similar to other cyclic amides.

Spectroscopic and Chromatographic Characterization

A comprehensive spectroscopic and chromatographic profile is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, nitrile, and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atoms attached to the fluorine, nitrile, and carbonyl groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

C≡N (Nitrile): A sharp absorption band around 2220-2260 cm⁻¹.

-

C=O (Amide Carbonyl): A strong absorption band around 1650-1700 cm⁻¹.

-

N-H Stretch: A band in the region of 3200-3400 cm⁻¹.

-

C-F Stretch: An absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₅H₂FN₃O.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for assessing the purity of the intermediate and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Synthetic Pathway: From Intermediate to API

This compound is a product of the partial hydrolysis of 3,6-difluoropyrazine-2-carbonitrile[7]. The subsequent and final step in the synthesis of Favipiravir is the hydrolysis of the nitrile group to a carboxamide.

Caption: Final synthetic step to Favipiravir.

This hydrolysis is a critical transformation, and the reaction conditions must be carefully controlled to avoid side reactions and ensure a high yield of the pure API.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, protocols for the determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Determination of Melting Point (Capillary Method)

Rationale: The capillary method is a straightforward and widely accepted technique for determining the melting point of a crystalline solid. The visual observation of the melting process provides a clear indication of the melting range, which is a sensitive measure of purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dried compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute for a preliminary determination of the approximate melting point.

-

Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new sample and heat at a slower rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It ensures that a true thermodynamic equilibrium is reached between the solid and the solution, providing a reliable measure of solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Measurement.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of a compound by monitoring the pH change of a solution upon the addition of a titrant. The inflection point of the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point(s) from the inflection point(s) of the titration curve (or its first derivative). The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a molecule of significant industrial importance due to its role in the synthesis of Favipiravir. A thorough understanding and documentation of its physicochemical properties are essential for robust and reproducible manufacturing processes. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of this key intermediate, ensuring the quality and efficacy of the final antiviral drug.

References

- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P

-

CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt | Pharmaffiliates. (URL: [Link])

-

2-Pyrazinecarbonitrile, 6-fluoro-3,4-dihydro-3-oxo-, coMpd. ... (CAS No. 1137606-74-6) SDS. (URL: [Link])

-

favipiravir-impurities | Pharmaffiliates. (URL: [Link])

-

6-Fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile. (URL: [Link])

-

This compound compound with dicyclohexylamine (1:1). (URL: [Link])

-

This compound compound w - 广州伟伯科技有限公司. (URL: [Link])

-

6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt - Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (URL: [Link])

-

6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione - PubChem. (URL: [Link])

Sources

- 1. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. apicule.com [apicule.com]

- 5. echemi.com [echemi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

synthesis pathway of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Introduction: The Significance of a Core Antiviral Intermediate

This compound stands as a pivotal molecule in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan).[1][2][3][4] Favipiravir is a potent, broad-spectrum antiviral agent effective against a range of RNA viruses, including influenza, Ebola, and more recently, SARS-CoV-2.[1][2][5] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][5]

The efficiency, scalability, and cost-effectiveness of Favipiravir production are directly tied to the synthetic accessibility of its core intermediates. This guide provides an in-depth technical examination of the primary synthesis pathway for this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative scientific literature.

Strategic Overview of the Synthesis

The synthesis of substituted pyrazines like this compound presents a classic challenge in heterocyclic chemistry: the regioselective installation of multiple, distinct functional groups onto an electron-deficient aromatic ring. The most industrially viable and frequently documented strategies commence from a di-halogenated pyrazine precursor, which allows for sequential, selective nucleophilic aromatic substitution (SNAr) reactions to introduce the required fluoro and oxo (hydroxy) moieties.[1][5][6]

The core logic of the dominant pathway involves a two-step SNAr sequence on a dichlorinated pyrazine carbonitrile scaffold. This approach provides a robust and controllable method for achieving the desired substitution pattern.

Caption: High-level overview of the primary synthetic pathway.

The Core Synthetic Pathway: A Detailed Analysis

This section elucidates the most prevalent synthetic route, starting from 3,6-dichloropyrazine-2-carbonitrile. This intermediate is often prepared from more fundamental starting materials like 3-aminopyrazine-2-carboxylic acid.[1]

Step 1: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

The initial transformation is the conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile. This is a critical step that installs the necessary fluorine atoms for the subsequent selective hydrolysis.

-

Reaction: A double nucleophilic aromatic substitution where both chloride atoms are displaced by fluoride ions.

-

Reagents & Rationale:

-

Fluoride Source: Spray-dried Potassium Fluoride (KF) is the reagent of choice due to its availability and reactivity.[1][6]

-

Solvent System: A combination of a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and a co-solvent like toluene is often employed.[6] DMSO effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.

-

Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is a crucial additive.[6] KF has poor solubility in many organic solvents. TBAB facilitates the transfer of fluoride ions from the solid phase (or an immiscible phase) into the organic reaction phase. The lipophilic tetrabutylammonium cation pairs with the fluoride anion, creating a more soluble and "naked" nucleophile that can readily attack the electron-deficient pyrazine ring.

-

-

Driving Force: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms and the electron-withdrawing nitrile group. This electronic nature makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles like fluoride.

Step 2: Selective Hydrolysis to the Target Molecule

This is the most nuanced step of the synthesis, requiring precise control to achieve the selective conversion of one C-F bond to a C-OH group without affecting the second C-F bond or the nitrile group. The product exists predominantly in its more stable keto tautomer, this compound.

-

Reaction: A regioselective nucleophilic aromatic substitution where a single fluoride is displaced by a hydroxide group.

-

Reagents & Rationale:

-

Hydrolysis Agent: The reaction is performed in an aqueous solution containing a mild base, such as sodium acetate or sodium bicarbonate.[1][7]

-

Causality of Selectivity: The choice of a weak base is critical. Strong bases (like NaOH) could lead to over-reaction, hydrolyzing both fluorine atoms or attacking the nitrile group. The reaction conditions (temperature and pH) are carefully controlled to favor monosubstitution. The electronic environment of the two C-F bonds is slightly different, allowing for this selective attack.

-

-

Purification Strategy: A common and effective method for purifying the final product involves the formation of a dicyclohexylamine salt.[3][4][6][8][9] The acidic N-H proton of the pyrazinone product readily forms a salt with the basic dicyclohexylamine. This crystalline salt can be easily isolated and purified by recrystallization, effectively removing unreacted starting material and byproducts. The pure target molecule can then be liberated from the salt by treatment with acid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Catalyst | Solvent | Temp (°C) | Typical Yield | Reference |

| 1 | 3,6-Dichloropyrazine-2-carbonitrile | Potassium Fluoride (KF) | TBAB | Toluene/DMSO | 120 | ~65-75% | [6] |

| 2 | 3,6-Difluoropyrazine-2-carbonitrile | Sodium Acetate / H₂O | - | DMSO / H₂O | - | High | [7] |

Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature and represent a viable laboratory-scale synthesis.[1][6][7]

Workflow Diagram

Caption: Experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile

-

Reactor Setup: To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

-

Solvent Addition: Add a mixture of toluene and DMSO (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with toluene.

-

Isolation: The filtrate, containing the desired product, can be concentrated under reduced pressure. The resulting crude 3,6-difluoropyrazine-2-carbonitrile is often used directly in the next step without extensive purification.[1]

Protocol 2: Synthesis of this compound

-

Reactor Setup: In a separate reaction vessel, prepare an aqueous solution of sodium acetate (e.g., 1.5 eq in water).

-

Reaction: Add the crude 3,6-difluoropyrazine-2-carbonitrile from the previous step to the aqueous sodium acetate solution. An organic co-solvent like DMSO may be used to ensure solubility.[7]

-

Hydrolysis: Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by HPLC for the formation of the product and disappearance of the starting material.

-

Precipitation: Once the reaction is complete, cool the mixture and carefully acidify with an acid such as concentrated HCl. The target product will precipitate out of the solution.

-

Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product. For higher purity, the crude solid can be dissolved in a suitable solvent and treated with dicyclohexylamine to form the corresponding salt, which is then recrystallized and subsequently neutralized to afford the pure final product.[6]

Conclusion

The synthesis of this compound via a sequential nucleophilic aromatic substitution pathway starting from 3,6-dichloropyrazine-2-carbonitrile represents a robust, scalable, and well-understood route. The strategic use of phase transfer catalysis for fluorination and controlled conditions for selective hydrolysis are key to the success of this pathway. This guide has detailed the underlying chemical principles and provided a framework for its practical execution. As a critical building block for the antiviral drug Favipiravir, continued optimization and understanding of this synthesis are paramount for ensuring a stable supply of this vital medication.

References

-

Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1269–1274. Available at: [Link]

-

Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. Available at: [Link]

- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.

-

Krylov, V. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals, 14(9), 856. Available at: [Link]

-

Wikipedia. Favipiravir. Available at: [Link]

-

Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Available at: [Link]

-

Pharmaffiliates. 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine. Available at: [Link]

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. 1137606-74-6 CAS Manufactory [m.chemicalbook.com]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 8. This compound compound with dicyclohexylamine (1:1) | 1137606-74-6 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

The Strategic Role of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in the Synthesis of Favipiravir: A Technical Guide

Introduction: Favipiravir and the Quest for Efficient Synthesis

Favipiravir (also known as T-705 or Avigan) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses, including influenza viruses.[1][2][3] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[3][4] The global health significance of Favipiravir has necessitated the development of efficient, scalable, and economically viable synthetic routes. Central to several of these synthetic strategies is the intermediate, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of Favipiravir, elucidating the underlying chemical principles and process considerations for researchers, scientists, and drug development professionals.

This compound: A Key Architectural Element

The chemical structure of this compound, a substituted pyrazine derivative, embodies key functionalities that are strategically exploited in the convergent synthesis of Favipiravir. The presence of the fluorine atom at the 6-position is a critical pharmacophore of the final drug, while the nitrile group at the 2-position serves as a versatile precursor to the carboxamide moiety in Favipiravir. The oxo group at the 3-position is also an integral part of the final drug's structure.

The synthesis of this key intermediate is a critical upstream consideration. A common and economically viable approach commences with 3,6-dichloropyrazine-2-carbonitrile. This precursor undergoes a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by a fluoride ion, typically using a fluoride salt like potassium fluoride (KF).[5][6] This fluorination step is a crucial transformation that introduces the essential fluorine atom.

Following fluorination, the second chlorine atom is selectively hydrolyzed to an oxo group, yielding this compound. This selective hydrolysis is a nuanced step, as the reaction conditions must be carefully controlled to avoid unwanted side reactions, such as the hydrolysis of the nitrile group.

To facilitate purification and handling, this compound is often isolated as a stable salt, commonly with dicyclohexylamine.[7][8][9][10] This salt formation provides a crystalline solid that is easier to purify by recrystallization, ensuring the high purity of the intermediate required for the subsequent steps.

Synthetic Pathways Leveraging this compound

The primary role of this compound is to serve as the immediate precursor to Favipiravir through the transformation of its nitrile group into a carboxamide. This is typically achieved through hydrolysis.

Direct Hydrolysis of the Nitrile Group

The most direct route from this compound to Favipiravir involves the hydrolysis of the nitrile functionality. This transformation can be accomplished under either acidic or basic conditions. The choice of conditions can influence the reaction rate, yield, and impurity profile.

Experimental Protocol: Hydrolysis of this compound to Favipiravir

-

Preparation: A reaction vessel is charged with this compound.

-

Reaction: An aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the vessel.

-

Heating: The reaction mixture is heated to a specified temperature for a duration sufficient to ensure complete conversion of the nitrile to the carboxamide.

-

Neutralization and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The precipitated solid, Favipiravir, is then collected by filtration.

-

Purification: The crude Favipiravir is purified by recrystallization from a suitable solvent to obtain the final product with high purity.

The following diagram illustrates the synthetic pathway from a common starting material to Favipiravir, highlighting the central role of this compound.

Caption: Key steps in Favipiravir synthesis.

Quantitative Data and Process Optimization

The efficiency of the Favipiravir synthesis is highly dependent on the yields of each step. The following table summarizes typical yields for the key transformations discussed.

| Reaction Step | Starting Material | Product | Typical Yield |

| Fluorination | 3,6-Dichloropyrazine-2-carbonitrile | 3,6-Difluoropyrazine-2-carbonitrile | >85% |

| Selective Hydroxylation | 3,6-Difluoropyrazine-2-carbonitrile | This compound | ~80% |

| Nitrile Hydrolysis | This compound | Favipiravir | >90% |

Process optimization efforts often focus on improving the yields and reducing the formation of impurities in each of these steps. For instance, the choice of solvent, temperature, and reagents for the fluorination and hydrolysis steps can significantly impact the overall efficiency of the synthesis.

The following workflow diagram illustrates the logical progression of the synthesis and purification process.

Caption: Favipiravir synthesis workflow.

Conclusion

This compound stands as a cornerstone intermediate in the modern synthesis of Favipiravir. Its strategic design allows for the efficient and controlled introduction of key structural features of the final drug molecule. A thorough understanding of the synthesis of this intermediate and its subsequent conversion to Favipiravir is paramount for the development of robust and scalable manufacturing processes. The methodologies described in this guide, grounded in established chemical principles, provide a framework for researchers and professionals in the pharmaceutical industry to advance the production of this critical antiviral agent.

References

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. (n.d.).

- (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae, 14(2), 16–38.

- A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. (n.d.). New Journal of Chemistry.

- An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Asian Journal of Chemistry, 35, 1178–1182.

- Green synthesis of structural analogs of favipiravir - PMC. (2022).

- Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC. (2020).

- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics, 8(3), 117–120.

- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Semantic Scholar.

- Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC. (n.d.).

- Synthesis of favipiravir. (2015). Journal of International Pharmaceutical Research, (6), 220–224.

- Synthesis of favipiravir. (n.d.). Google Patents.

- This compound compound with dicyclohexylamine (1:1). (n.d.). Sigma-Aldrich.

- This compound compound with dicyclohexylamine 1:1. (n.d.). ChemScene.

- 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. (n.d.). Veeprho.

- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022).

- Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy.

- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. (n.d.). PubMed.

- Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy.

- Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy.

- (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. (2022).

- favipiravir-impurities. (n.d.). Pharmaffiliates.

- Preparation method of Favipiravir and derivatives thereof. (n.d.). Google Patents.

- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2022).

- Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof. (n.d.). Google Patents.

- This compound. (2020). Echemi.

- 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. (n.d.). Echemi.

- 6-Fluoro-3-Hydroxy Pyrazine-2-Carbonitrile Dicyclohexyl Amine Salt. (n.d.). IndiaMART.

Sources

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound compound with dicyclohexylamine (1:1) | 1137606-74-6 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. indiamart.com [indiamart.com]

An In-depth Technical Guide to a Core Intermediate in Favipiravir Synthesis: 2-Aminopyrazine

A Senior Application Scientist's Perspective on its Identification, Synthesis, and Critical Role

The synthesis of the antiviral agent Favipiravir, a pyrazinecarboxamide derivative, involves a series of key intermediates.[1] While the designation "N-1" is not a standardized nomenclature, a logical analysis of common synthetic routes points to 2-aminopyrazine as a fundamental starting material, potentially designated as a primary or "N-1" intermediate in certain manufacturing contexts. This guide provides an in-depth technical overview of 2-aminopyrazine, its chemical identity, and its pivotal role in the synthesis of Favipiravir.

Chemical Identity and Synonyms of the Core Intermediate

The foundational pyrazine structure is a key component of Favipiravir's molecular architecture. 2-Aminopyrazine serves as a readily available and cost-effective precursor for constructing the more complex substituted pyrazine ring of the final drug substance.[2][3]

| Identifier | Information |

| IUPAC Name | pyrazin-2-amine |

| Synonyms | 2-Pyrazinamine; Pyrazine, amino-; Aminopyrazine |

| CAS Number | 5049-61-6 |

| Molecular Formula | C₄H₅N₃ |

| Molecular Weight | 95.10 g/mol |

The Strategic Importance of 2-Aminopyrazine in Favipiravir Synthesis

The selection of 2-aminopyrazine as a starting material is a strategic choice rooted in its chemical reactivity and economic viability. Its amino group provides a reactive handle for subsequent modifications of the pyrazine ring, which are essential for introducing the functional groups present in the final Favipiravir molecule.

Several synthetic routes for Favipiravir utilize 2-aminopyrazine as the initial building block.[2][3] One notable approach involves a multi-step synthesis that begins with the chlorination of the pyrazine ring, followed by a series of reactions to introduce the cyano, fluoro, and carboxamide functionalities.[2][4]

Synthetic Workflow: From 2-Aminopyrazine to a Key Favipiravir Intermediate

The following diagram illustrates a representative synthetic pathway starting from 2-aminopyrazine to a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, which is then further processed to yield Favipiravir.[2][5]

Caption: Synthetic pathway from 2-Aminopyrazine to a key Favipiravir intermediate.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from a 2-Aminopyrazine Derivative

The following is a generalized protocol based on established synthetic methodologies for the transformation of a 2-aminopyrazine derivative to a key dichlorinated intermediate.[4][5]

Materials:

-

A suitable 2-aminopyrazine derivative

-

N-chlorosuccinimide (NCS)

-

p-toluenesulfonamide (TSA)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Chlorination: Dissolve the 2-aminopyrazine derivative in the chosen solvent. Add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature to achieve regioselective chlorination of the pyrazine ring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further Transformations: Subsequent steps would involve bromination, cyanation, and a Sandmeyer-type reaction to introduce the second chlorine atom and the nitrile group, ultimately yielding 3,6-dichloropyrazine-2-carbonitrile.[4]

-

Purification: The intermediate products at each stage are typically purified by crystallization or column chromatography to ensure high purity for the subsequent steps.[2]

Trustworthiness of the Protocol: This protocol is based on well-established and published synthetic transformations in organic chemistry. The use of standard reagents and reaction conditions ensures its reliability and reproducibility. The progress of the reaction can be easily monitored, and the products can be purified using standard laboratory techniques, providing a self-validating system.

Conclusion

While "Favipiravir intermediate N-1" is not a standard chemical name, a thorough analysis of the synthetic routes strongly suggests that 2-aminopyrazine is a logical candidate for this designation. Its role as a fundamental, cost-effective, and versatile starting material makes it a cornerstone in the industrial production of Favipiravir. Understanding the chemistry and synthetic utility of 2-aminopyrazine is, therefore, crucial for researchers and professionals involved in the development and manufacturing of this important antiviral drug.

References

-

Favipiravir. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Titova, E. V., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(11), 1363–1374. [Link]

-

Mikhailov, S. N., Karpenko, I. L., & Shchekotikhin, A. E. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

-

PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Özçubukçu, S., & Akı-Yalçın, Ö. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research, 31(12), 2059–2066. [Link]

-

Vunnam, K. K., Katari, N. K., Pydimarry, S. P. R., Marisetti, V. M., & Gundla, R. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]

-

PubChem. (n.d.). Favipiravir. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

O'Brien, J. M., & Moody, C. J. (2003). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 1(21), 3693–3699. [Link]

- Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Favipiravir Intermediates. Retrieved January 12, 2026, from [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][4]triazine Derivatives. Molecules, 6(5), 441–451. [Link]

-

PharmaCompass. (n.d.). Favipiravir. Retrieved January 12, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). favipiravir. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide). Retrieved January 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. Retrieved January 12, 2026, from [Link]

-

Kera, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]

-

The Good Scents Company. (n.d.). 2-methoxypyrazine. Retrieved January 12, 2026, from [Link]

-

Chemical-Suppliers. (n.d.). 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. Retrieved January 12, 2026, from [Link]

Sources

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 3. researchgate.net [researchgate.net]

- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: A Mechanistic Deep Dive

Abstract

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile has emerged as a pivotal building block in contemporary organic synthesis, most notably as a key intermediate in the production of the broad-spectrum antiviral agent, Favipiravir. This technical guide provides an in-depth analysis of the compound's mechanism of action, focusing on its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles governing its reactivity, provide detailed experimental protocols for its key transformations, and discuss the scope of its applications in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound. Its structure is characterized by a pyrazinone core, which is a six-membered aromatic ring containing two nitrogen atoms, substituted with a fluorine atom, an oxo group, and a carbonitrile moiety. This unique combination of functional groups imparts a distinct electronic character to the molecule, rendering it a potent electrophile and a valuable synthon for the construction of more complex molecular architectures.

The presence of multiple electron-withdrawing groups—the pyrazinone ring itself, the cyano group, and the highly electronegative fluorine atom—creates a significantly electron-deficient aromatic system. This electronic feature is the cornerstone of the compound's primary mode of reactivity: nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is particularly activated towards displacement by a wide range of nucleophiles, making this compound an excellent precursor for a variety of substituted pyrazinone derivatives.

For stability during storage and handling, this compound is often supplied as a salt, commonly with dicyclohexylamine.[1][2] This guide will delve into the mechanistic intricacies of its reactions and provide practical insights for its application in a laboratory setting.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The central theme of the synthetic utility of this compound is the SNAr reaction. This reaction proceeds via a stepwise addition-elimination mechanism, which is facilitated by the electron-deficient nature of the pyrazine ring.

The Stepwise Pathway: Formation of the Meisenheimer Complex

The generally accepted mechanism for SNAr reactions involves two key steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This attack disrupts the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrazinone ring and is further stabilized by the electron-withdrawing cyano group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context. This elimination step is typically fast and irreversible.

It is important to note that while the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, recent computational and experimental studies on other electron-deficient aromatic systems have suggested that some SNAr reactions may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state.[3] However, for the purpose of understanding the reactivity of this compound, the stepwise model provides a valuable framework.

Figure 2: Key steps in the conversion of this compound to Favipiravir.

Scope and Applications: Beyond Favipiravir

While the synthesis of Favipiravir is the most prominent application, the reactivity of this compound extends to the preparation of a variety of other substituted pyrazinones. The activated fluorine atom can potentially be displaced by a range of other nucleophiles, opening avenues for the synthesis of novel analogues with potentially interesting biological activities.

Reactions with Other Nucleophiles

-

Amines: The reaction with primary or secondary amines would lead to the formation of 6-amino-3-oxo-3,4-dihydropyrazine-2-carbonitrile derivatives. These compounds could serve as scaffolds for further diversification.

-

Thiols: Thiolates are excellent nucleophiles in SNAr reactions and would be expected to react readily with this compound to yield 6-thio-substituted pyrazinones.

-

Alcohols: Alkoxides can also be employed as nucleophiles to introduce alkoxy groups at the 6-position.

The synthesis of structural analogues of Favipiravir has been a subject of interest, and these reactions provide a direct route to such compounds. [4][5]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in organic synthesis. Its core reactivity is dominated by the facile nucleophilic aromatic substitution of its activated fluorine atom. This property has been effectively exploited in the efficient synthesis of the antiviral drug Favipiravir.

Future research in this area is likely to focus on expanding the scope of nucleophiles used in reactions with this substrate, leading to the creation of diverse libraries of substituted pyrazinones for biological screening. Further mechanistic studies, including computational modeling, could provide deeper insights into the finer details of the SNAr mechanism in this specific heterocyclic system, potentially enabling the development of even more efficient and selective synthetic methodologies. The continued exploration of the chemistry of this remarkable building block holds significant promise for the discovery and development of new therapeutic agents.

References

- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P

- CN113929633A - A kind of synthetic method and application of favipiravir - Google P

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. (URL: [Link])

-

An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (URL: [Link])

-

Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH. (URL: [Link])

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed. (URL: [Link])

- CN107226794A - A kind of synthetic method of Favipiravir - Google P

- CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google P

-

Synthesis of favipiravir | Journal of International Pharmaceutical Research;(6): 220-224, 2015. | WPRIM. (URL: [Link])

-

(PDF) The complete synthesis of favipiravir from 2-aminopyrazine - ResearchGate. (URL: [Link])

-

Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? - University of Bristol Research Portal. (URL: [Link])

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

spectroscopic data (NMR, IR, Mass) of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Introduction

This compound (CAS 356783-31-8) is a pivotal heterocyclic intermediate in modern medicinal chemistry, most notably in the synthesis of the antiviral agent Favipiravir.[1][2] Its chemical structure, featuring a pyrazine core appended with a fluorine atom, a nitrile group, and an amide-like functionality, presents a rich landscape for spectroscopic analysis. Understanding its spectral signature is not merely an academic exercise; it is a critical requirement for reaction monitoring, quality control, and regulatory compliance in pharmaceutical development.

This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonym(s) | 6-Fluoro-3-hydroxypyrazine-2-carbonitrile | [1] |

| CAS Number | 356783-31-8 | [1] |

| Molecular Formula | C₅H₂FN₃O | [1] |

| Molecular Weight | 139.09 g/mol | [1] |

| Exact Mass | 139.0185 | Calculated |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular backbone and the electronic environment of each nucleus.

Rationale for Experimental Choices

The selection of an appropriate deuterated solvent is the most critical parameter in NMR experimental design. The choice is governed by solute solubility and the solvent's potential for intermolecular interactions, which can significantly alter chemical shifts.[4]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the solvent of choice for this molecule. Its high polarity effectively solubilizes the polar pyrazinone structure. Furthermore, its ability to form hydrogen bonds with the N-H proton slows down the proton exchange rate, allowing the N-H resonance to be observed as a distinct, often broad, peak.

-

Deuterated Chloroform (CDCl₃): While a common solvent, it may offer insufficient solubility for this compound. If used, the N-H proton might exchange too rapidly or be broadened to the point of being indistinguishable from the baseline.[5]

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the fine splitting patterns caused by long-range couplings, including those involving the fluorine atom.[6]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the DMSO-d₆ lock signal.

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-180 ppm.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at ~39.52 ppm.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted NMR data. The pyrazine ring system is electron-deficient, and the presence of electronegative fluorine and nitrogen atoms, along with the carbonyl and nitrile groups, significantly influences the chemical shifts, generally pushing them downfield.[7][8]

Table 1: Predicted NMR Data in DMSO-d₆

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |

| ¹H NMR | ||||

| H₅ | ~8.3 - 8.6 | Doublet (d) | ³J(H,F) ≈ 6-8 Hz | The sole aromatic proton is coupled to the adjacent fluorine atom. Its chemical shift is downfield due to the deshielding effects of the pyrazine ring and adjacent C=O group. |

| N₄-H | ~11.5 - 12.5 | Broad Singlet (br s) | - | The amide-like proton is typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Its downfield shift is characteristic of protons on nitrogen adjacent to a carbonyl group. |

| ¹³C NMR | ||||

| C₃ (C=O) | ~155 - 160 | Singlet (s) | - | Carbonyl carbons in amide-like systems appear in this characteristic downfield region. |

| C₆ (C-F) | ~150 - 155 | Doublet (d) | ¹J(C,F) ≈ 230-250 Hz | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is significantly deshielded by the fluorine atom. |

| C₅ (C-H) | ~140 - 145 | Doublet (d) | ²J(C,F) ≈ 15-20 Hz | This carbon is coupled to the fluorine atom over two bonds. |

| C₂ (C-CN) | ~120 - 125 | Doublet (d) | ³J(C,F) ≈ 3-5 Hz | The chemical shift is influenced by the adjacent nitrile and ring nitrogens. A small three-bond coupling to fluorine is expected. |

| CN | ~115 - 118 | Singlet (s) | - | The nitrile carbon appears in its typical chemical shift range. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[9] The analysis of this compound relies on identifying the characteristic vibrational modes of its key structural motifs.

Rationale for Experimental Choices

The choice of sampling technique is paramount for obtaining a high-quality IR spectrum.[10]

-

Attenuated Total Reflectance (ATR): This is the preferred modern method due to its simplicity and lack of sample preparation.[11] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (typically diamond), ensuring good contact.

-

Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding the solid sample with dry KBr powder and pressing it into a transparent pellet.[12] It requires more sample preparation and care must be taken to avoid moisture, which can obscure the spectrum.[13][14]

Experimental Protocol: ATR-FTIR

-

Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring intimate contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Spectral Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the carbonyl and nitrile groups. The positions of these bands provide insight into the electronic structure and potential intermolecular interactions, such as hydrogen bonding.[9]

Table 2: Predicted FT-IR Absorption Bands

| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Assignment Rationale |

| 3200 - 3000 | Medium, Broad | N-H Stretch | Amide N-H | The broadness is indicative of hydrogen bonding in the solid state. |

| ~2240 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile | The conjugation with the pyrazine ring slightly lowers the frequency from that of a simple alkyl nitrile. |

| ~1700 - 1670 | Strong, Sharp | C=O Stretch | Amide I Band | The strong absorption is characteristic of a carbonyl group. Its position is typical for a cyclic amide (lactam). |

| ~1620 - 1550 | Medium - Strong | C=N, C=C Stretch | Pyrazine Ring | Aromatic ring stretching vibrations. |

| ~1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride | The C-F stretch is typically a strong and reliable band in the fingerprint region. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a polar molecule like this, electrospray ionization (ESI) is the most suitable "soft" ionization technique, as it typically yields the intact molecular ion with minimal fragmentation.[15][16]

Rationale for Experimental Choices

-

Ionization Mode: ESI is ideal for polar molecules capable of being protonated or deprotonated in solution.[17] Given the acidic N-H proton, negative ion mode ESI ([M-H]⁻) is expected to be highly efficient. Positive ion mode ([M+H]⁺) is also possible.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[15]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

-

Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer.

-

Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Determine the accurate mass of the most abundant ion. Use this value to calculate the elemental composition and confirm it matches the expected formula (C₅H₂FN₃O).

Predicted Spectral Data and Interpretation

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Rationale |

| [M-H]⁻ | 138.0109 | ~138.011 | In negative ESI mode, the relatively acidic N-H proton is easily lost to form the deprotonated molecule. This is expected to be the base peak. |

| [M+H]⁺ | 140.0262 | ~140.026 | In positive ESI mode, protonation can occur on one of the ring nitrogen atoms. |

Tandem MS (MS/MS) for Structural Confirmation: To further confirm the structure, the [M-H]⁻ ion (m/z 138.01) can be isolated and subjected to collision-induced dissociation (CID). Expected fragmentation pathways would include the loss of neutral molecules such as carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), providing further confidence in the structural assignment.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.

Caption: Detailed workflow for NMR analysis.

Caption: Workflows for FT-IR and MS analysis.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Biochemistry, 36(5), 376-384. Available at: [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Jecklin, M. C., Touboul, D., & Zenobi, R. (2008). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 80(13), 5174-5181. Available at: [Link]

-

Li, H., & Liu, G. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(10), 1224-1227. Available at: [Link]

-

Cision PR Newswire. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

-

Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

-

Smith, G. F. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]

-

Shi, F., Li, Z., Tu, Z., Wang, G., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Available at: [Link]

-